molecular formula C25H29BrN4O2 B2725826 N-(4-bromophenyl)-2-[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide CAS No. 1189511-34-9

N-(4-bromophenyl)-2-[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide

Numéro de catalogue B2725826
Numéro CAS: 1189511-34-9
Poids moléculaire: 497.437
Clé InChI: SFXZGWYMDKYSNC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-2-[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a useful research compound. Its molecular formula is C25H29BrN4O2 and its molecular weight is 497.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Activities

Research has demonstrated that compounds structurally related to N-(4-bromophenyl)-2-[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide exhibit significant analgesic and anti-inflammatory properties. For instance, derivatives of 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)e to acetamides, including those with bromophenyl azo derivatives, have shown comparable activities to standard drugs like pentazocine and aspirin in animal models without notable toxicity at doses up to 1500 mg/kg body weight (N. Gopa, E. Porchezhian, & G. Sarma, 2001).

CCR5 Receptor-Based Mechanism for HIV Inhibition

Compounds related to the chemical structure have been studied for their potential in inhibiting HIV-1 via the CCR5 receptor. Specifically, derivatives like 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride have shown potent noncompetitive allosteric antagonism of CCR5, a critical factor in the efficient replication of HIV-1 (C. Watson, S. Jenkinson, W. Kazmierski, & T. Kenakin, 2005).

Synthesis and Pharmacological Assessment of Acetamide Derivatives

A study focusing on the synthesis of novel acetamide derivatives, including those with bromo and tert-butyl groups, revealed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These activities were comparable with standard drugs, highlighting the significance of the bromo and tert-butyl groups in the pharmacological profile of these compounds (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2016).

Gabapentin-base Synthesis and Biologically Active Compounds

Incorporating tert-butyl and azaspiro decanoyl groups into compounds has shown promise in the synthesis of biologically active compounds. A study demonstrated the successful synthesis of N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-arylpropanamides and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives, highlighting the potential for developing new therapeutic agents (Mahboobe Amirani Poor, A. Darehkordi, M. Anary‐Abbasinejad, & M. Mohammadi, 2018).

Propriétés

IUPAC Name

N-(4-bromophenyl)-2-[3-(4-tert-butylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrN4O2/c1-24(2,3)18-6-4-17(5-7-18)22-23(32)29-25(28-22)12-14-30(15-13-25)16-21(31)27-20-10-8-19(26)9-11-20/h4-11H,12-16H2,1-3H3,(H,27,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXZGWYMDKYSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.